Rivoglitazone

描述

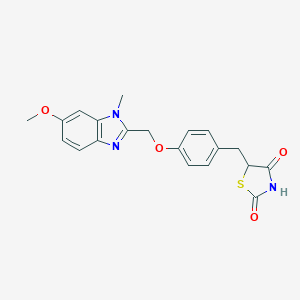

Structure

3D Structure

属性

IUPAC Name |

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSXOLDPMGMWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870164 | |

| Record name | Rivoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185428-18-6 | |

| Record name | Rivoglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185428-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivoglitazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185428186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A3N0634Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rivoglitazone: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone is a potent and selective member of the thiazolidolidinedione (TZD) class of insulin (B600854) sensitizers that acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1][2] It has been investigated for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction

This compound is a thiazolidinedione derivative designed to enhance insulin sensitivity in peripheral tissues.[3] As a selective PPARγ agonist, it modulates the transcription of a suite of genes involved in glucose and lipid metabolism, adipogenesis, and inflammation.[4][5] This document serves as a technical resource, consolidating preclinical and clinical data on this compound and providing detailed experimental methodologies for its scientific investigation.

Chemical Structure and Properties

-

IUPAC Name: 5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[6]

-

Molecular Formula: C₂₀H₁₉N₃O₄S[6]

-

Molar Mass: 397.45 g/mol [7]

-

CAS Number: 185428-18-6[6]

Mechanism of Action: PPARγ Agonism

This compound exerts its therapeutic effects by binding to and activating PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor.[8]

Signaling Pathway

Upon binding by an agonist like this compound, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[9] This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5][10] This interaction modulates the transcription of genes involved in:

-

Glucose Metabolism: Upregulation of glucose transporters (e.g., GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[11]

-

Lipid Metabolism: Regulation of genes involved in fatty acid uptake, storage, and adipogenesis.[4][5]

-

Inflammation: Transrepression of pro-inflammatory genes by interfering with other signaling pathways, such as NF-κB.[8]

Quantitative Data

Preclinical Efficacy

The preclinical efficacy of this compound has been demonstrated in various animal models of insulin resistance and type 2 diabetes.

| Animal Model | Treatment Duration | Key Findings | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | 14 days | Dose-dependent decrease in plasma glucose and triglycerides. ED₅₀ for glucose lowering: 0.19 mg/kg (compared to 34 mg/kg for pioglitazone (B448) and 28 mg/kg for rosiglitazone). | [12] |

| db/db Mice | Not specified | Potent antidiabetic effects observed. | [12] |

| Zucker Fatty Rats | Not specified | Ameliorated insulin resistance and lowered plasma triglycerides at 0.1 mg/kg. | [12] |

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of this compound in patients with T2DM.

| Trial Identifier | Phase | Treatment Arms | Duration | Key Efficacy Outcomes | Reference |

| NCT00143520 | 3 | This compound 1.0 mg/day, this compound 1.5 mg/day, Pioglitazone 45 mg/day, Placebo | 26 weeks | This compound 1.5 mg was superior to pioglitazone in reducing HbA1c (-0.7% vs -0.6%). This compound 1.0 mg was non-inferior to pioglitazone (-0.4% vs -0.6%). Significant reduction in fasting plasma glucose. | [2][13] |

| Kong et al. (2011) | Not specified | This compound 0.5, 1.0, 1.5 mg/day, Pioglitazone 30 mg/day, Placebo | 12 weeks | Significant reduction in HbA1c in all active treatment groups compared to placebo. |

Clinical Safety and Tolerability

The safety profile of this compound has been assessed in clinical trials.

| Adverse Event | This compound (1.0-1.5 mg/day) Frequency | Pioglitazone (45 mg/day) Frequency | Placebo Frequency | Reference |

| Peripheral Edema | 5.2 - 6.2% | Not specified | 0.7% | [2] |

| Weight Gain | 1.6 - 3.1% | Not specified | 0% | [2] |

| Pitting Edema | 1.3 - 2.2% | Not specified | 0% | [2] |

| Drug-related Edema | 7.7% (all doses) | 16.2% | 3.0% |

Experimental Protocols

In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the in vitro agonistic activity of a compound on PPARγ.

Objective: To quantify the ability of this compound to activate the PPARγ receptor and induce the expression of a luciferase reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T, COS-7)

-

Expression plasmid for full-length human PPARγ

-

Reporter plasmid containing a luciferase gene under the control of a PPRE promoter

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

This compound and reference agonists (e.g., Rosiglitazone)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium at 37°C and 5% CO₂.

-

Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Prepare a transfection mix containing the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid in serum-free medium.

-

Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.

-

Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound, a reference agonist, and a vehicle control (e.g., DMSO).

-

Incubate for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Subsequently, measure the Renilla luciferase activity in the same sample.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

-

In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats

This protocol outlines a typical in vivo study to evaluate the antidiabetic effects of a PPARγ agonist in a genetically obese and diabetic rat model.

Objective: To assess the effect of this compound on glycemic control and dyslipidemia in ZDF rats.

Animals:

-

Male Zucker Diabetic Fatty (fa/fa) rats (e.g., 6-8 weeks old)

-

Age-matched lean control rats (+/?)

-

Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Glucometer and test strips

-

Centrifuge

-

Kits for measuring plasma triglycerides and insulin

Procedure:

-

Acclimation and Baseline Measurements:

-

Acclimate the animals to the housing conditions for at least one week.

-

Record baseline body weight, and collect blood samples (e.g., from the tail vein) to measure baseline blood glucose, plasma triglycerides, and insulin levels.

-

-

Randomization and Dosing:

-

Randomly assign the ZDF rats to treatment groups: Vehicle control, this compound (at various dose levels), and a positive control (e.g., Pioglitazone).

-

Administer the compounds or vehicle orally once daily for the duration of the study (e.g., 14-28 days).

-

-

In-life Monitoring:

-

Monitor body weight and food/water intake regularly.

-

Measure non-fasting or fasting blood glucose levels at regular intervals (e.g., weekly).

-

-

Terminal Procedures:

-

At the end of the treatment period, collect terminal blood samples for the measurement of plasma glucose, triglycerides, insulin, and other relevant biomarkers.

-

Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, histology).

-

-

Data Analysis:

-

Compare the changes in the measured parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Conclusion

This compound is a potent and selective PPARγ agonist that has demonstrated significant efficacy in improving glycemic control and lipid profiles in both preclinical models and clinical trials in patients with type 2 diabetes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other PPARγ agonists. Further research is warranted to fully elucidate its long-term safety and potential therapeutic applications beyond diabetes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Frontiers | Comprehensive Analysis of Adverse Events Associated With SGLT2is: A Meta-Analysis Involving Nine Large Randomized Trials [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Molecular Structure of Rivoglitazone

Introduction

Rivoglitazone is a potent and selective member of the thiazolidinedione (TZD) class of insulin-sensitizing drugs, investigated for the treatment of type 2 diabetes mellitus.[1][2] As a high-affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), its molecular structure is intricately linked to its pharmacological activity.[3] This document provides a detailed examination of the molecular architecture of this compound, its mechanism of action, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a complex organic molecule comprising three key moieties: a thiazolidinedione headgroup, a central phenyl ring linker, and a substituted benzimidazole (B57391) tail. This specific arrangement is crucial for its potent interaction with the PPARγ ligand-binding pocket.

-

IUPAC Name: (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione[1][4]

The key structural features include the acidic thiazolidinedione ring, which is essential for binding to the PPARγ receptor, and the extended hydrophobic tail, which contributes to the high potency of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molar Mass | 397.45 g·mol⁻¹ | [1][6] |

| Exact Mass | 397.109619 Da | [5][6] |

| Density | 1.4±0.1 g/cm³ | [5] |

| Boiling Point | 669.3±40.0 °C at 760 mmHg | [5] |

| Flash Point | 358.6±27.3 °C | [5] |

| LogP | 2.95 | [5] |

Mechanism of Action: PPARγ Signaling Pathway

This compound functions as a selective agonist for PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[7][8][9] The activation of PPARγ by this compound initiates a cascade of transcriptional events that ultimately enhance insulin (B600854) sensitivity.

The binding of this compound to the ligand-binding domain of PPARγ induces a conformational change in the receptor. This allows for the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).[10] This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[10] This binding modulates the transcription of numerous genes involved in metabolic control, including those for glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[8] The overall effect is a potent reduction in hyperglycemia, hyperinsulinemia, and hypertriglyceridemia.[11]

Experimental Data and Protocols

The molecular structure and potency of this compound have been elucidated through various experimental techniques, including X-ray crystallography to define its three-dimensional structure when bound to its target and in vitro assays to quantify its biological activity.

The first X-ray crystal structure of this compound bound to the PPARγ ligand-binding domain provided critical insights into its high potency.[12] The analysis revealed that this compound establishes a unique hydrogen bond network with residues of the co-activator binding surface (AF2) and makes more extensive contacts with helix 3 and the β-sheet compared to other TZDs like rosiglitazone (B1679542).[12]

Experimental Protocol: X-ray Crystallography of Ligand-Receptor Complex

-

Protein Expression and Purification: The ligand-binding domain (LBD) of human PPARγ is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques such as affinity and size-exclusion chromatography.

-

Complex Formation: The purified PPARγ LBD is incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization: The PPARγ-Rivoglitazone complex is crystallized using vapor diffusion methods (hanging or sitting drop). This involves screening a wide range of conditions (e.g., pH, salt concentration, precipitant type) to find optimal conditions for single-crystal growth.

-

X-ray Diffraction Data Collection: A single crystal is mounted and cryo-cooled. It is then exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. The structure is solved using molecular replacement, using a known PPARγ structure as a search model.[13] The final atomic model of the this compound-PPARγ complex is built and refined to fit the electron density map. The structure is deposited in the Protein Data Bank (PDB ID: 5U5L).[13]

This compound is the most potent PPARγ agonist among the thiazolidinediones.[12][14] In vitro studies using luciferase reporter assays have demonstrated that it activates human PPARγ more potently than both rosiglitazone and pioglitazone.[3][15]

Table 2: Comparative Potency of this compound

| Comparison | Potency Fold-Increase | Source |

| vs. Pioglitazone | 16.4-fold higher | [16] |

| vs. Rosiglitazone | 3.6-fold higher | [16] |

Experimental Protocol: Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate a specific receptor by measuring the expression of a reporter gene (luciferase).

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HT-1080) is cultured.[17] The cells are then co-transfected with two plasmids:

-

An expression plasmid encoding a fusion protein of the PPARγ ligand-binding domain (LBD) and the GAL4 DNA-binding domain.

-

A reporter plasmid containing the luciferase gene downstream of a promoter with GAL4 upstream activating sequences (UAS).

-

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound, alongside positive (e.g., Rosiglitazone) and negative (vehicle) controls.[17]

-

Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for compound uptake, receptor activation, and reporter gene expression.[17]

-

Cell Lysis and Luminescence Measurement: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme. A luciferin substrate is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the level of PPARγ activation. The data are plotted against compound concentration to generate a dose-response curve, from which the half-maximal effective concentration (EC₅₀) is calculated.

Clinical studies have provided quantitative data on the efficacy and pharmacokinetic profile of this compound.

Table 3: Summary of Clinical and Pharmacokinetic Data

| Parameter | Finding | Source |

| Efficacy | ||

| HbA1c Reduction (vs. Placebo) | -0.86% (1 mg/d) to -0.97% (1.5-2 mg/d) | [16] |

| HbA1c Reduction (vs. Pioglitazone) | Superior at high dose (-0.11% difference) | [16] |

| Triglyceride Reduction (vs. Placebo) | Significant reduction | [16] |

| Pharmacokinetics | ||

| Plasma Half-Life | Approximately 13 hours | [11][16] |

The molecular structure of this compound is expertly tailored for high-potency, selective agonism of the PPARγ nuclear receptor. Its thiazolidinedione head, central linker, and benzimidazole tail work in concert to establish extensive interactions within the receptor's ligand-binding pocket. This potent activation of the PPARγ signaling pathway leads to significant improvements in glucose and lipid metabolism. The detailed characterization of its structure and function through X-ray crystallography and in vitro assays provides a solid foundation for understanding its therapeutic potential and for the rational design of future metabolic drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Drug evaluation: this compound, a new oral therapy for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]

- 4. This compound | C20H19N3O4S | CID 3055168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:185428-18-6 | Chemsrc [chemsrc.com]

- 6. KEGG DRUG: this compound [kegg.jp]

- 7. go.drugbank.com [go.drugbank.com]

- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystal structure of this compound bound to PPARγ and PPAR subtype selectivity of TZDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound: A New Thiazolidinedione for the Treatment of Type 2 Diabetes Mellitus | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Characterization of Rivoglitazone's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivoglitazone is a potent and highly selective member of the thiazolidinedione (TZD) class of insulin-sensitizing agents. Its primary mechanism of action is through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, detailing its interaction with PPARγ, its effects on cellular processes, and the experimental protocols to characterize these activities.

Core Bioactivity Data

| Parameter | This compound | Rosiglitazone | Pioglitazone |

| PPARγ Activation Potency | 3.6-fold higher | Reference | 16.4-fold lower |

| PPARγ Selectivity vs PPARα/δ | ~445-fold | Not Specified | Not Specified |

Note: The data presented is based on comparative analyses. Absolute EC50 and Ki values for this compound require further investigation from dedicated in vitro assays.

Key In Vitro Bioactivities and Experimental Protocols

PPARγ Agonism

This compound's primary bioactivity stems from its function as a potent agonist of PPARγ. Activation of PPARγ leads to the transcription of genes involved in insulin (B600854) signaling, glucose uptake, and lipid metabolism.

This assay quantifies the ability of this compound to activate the PPARγ receptor and initiate the transcription of a reporter gene.

Objective: To determine the dose-dependent activation of PPARγ by this compound.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression vector for full-length human PPARγ

-

Reporter vector containing a PPAR response element (PPRE) driving a luciferase or β-galactosidase gene

-

Transfection reagent

-

This compound and reference compounds (e.g., Rosiglitazone)

-

Cell lysis buffer

-

Luciferase or β-galactosidase assay substrate

-

Luminometer or spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or a reference agonist. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (luciferase or β-galactosidase) according to the manufacturer's instructions.

-

Normalize the reporter activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the dose-response curve and calculate the EC50 value.

PPARγ Transactivation Assay Workflow

Adipocyte Differentiation

As a potent PPARγ agonist, this compound is expected to promote the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This is a key mechanism contributing to its therapeutic effects.

This assay assesses the ability of this compound to induce the differentiation of 3T3-L1 preadipocytes.

Objective: To quantify the effect of this compound on adipogenesis.

Materials:

-

3T3-L1 preadipocyte cell line

-

Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

Maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin

-

This compound

-

Oil Red O staining solution

-

Microscope

-

Spectrophotometer

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.

-

Two days post-confluence, induce differentiation by replacing the medium with DM containing varying concentrations of this compound.

-

After 2-3 days, replace the medium with maintenance medium containing the same concentrations of this compound.

-

Replenish the maintenance medium every 2 days for a total of 8-10 days, or until mature adipocytes with visible lipid droplets are formed.

-

Wash the cells with PBS and fix with 10% formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove excess stain and visualize the stained lipid droplets under a microscope.

-

For quantification, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at 510 nm.

3T3-L1 Adipocyte Differentiation Workflow

Anti-inflammatory Effects

Thiazolidinediones, including this compound, have demonstrated anti-inflammatory properties, which are thought to contribute to their beneficial effects on insulin resistance and cardiovascular health. This is often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

This assay evaluates the ability of this compound to suppress the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To determine the IC50 of this compound for the inhibition of pro-inflammatory cytokine production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-6

-

Griess reagent for nitric oxide (NO) measurement

-

Cell lysis buffer and reagents for NF-κB activity assay (e.g., EMSA or reporter assay)

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

-

Collect the cell culture supernatant to measure the levels of secreted TNF-α and IL-6 using ELISA, and nitric oxide using the Griess assay.

-

Lyse the cells to prepare nuclear extracts for the analysis of NF-κB activity.

-

Plot the concentration-response curves for the inhibition of each inflammatory mediator and calculate the IC50 values.

In Vitro Anti-inflammatory Assay Workflow

Signaling Pathway

The primary signaling pathway for this compound involves the activation of PPARγ. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in various metabolic processes.

This compound-PPARγ Signaling Pathway

Conclusion

This compound is a highly potent and selective PPARγ agonist with significant potential in the management of type 2 diabetes. Its in vitro bioactivity is characterized by robust activation of the PPARγ signaling pathway, leading to beneficial effects on adipocyte differentiation and a reduction in inflammatory responses. The experimental protocols outlined in this guide provide a framework for the detailed in vitro characterization of this compound and other novel PPARγ agonists, facilitating further research and drug development in this critical therapeutic area.

An In-Depth Technical Guide on the Binding Affinity and Kinetics of Rivoglitazone for PPARγ

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone, a member of the thiazolidinone (TZD) class of drugs, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This nuclear receptor plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization, making it a key target for type 2 diabetes therapeutics. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to PPARγ, drawing upon available structural and functional data. While direct quantitative data on binding constants from biophysical assays remain to be published, this guide synthesizes current knowledge from crystallographic studies and functional assays to provide insights into the molecular interactions and functional consequences of this compound binding.

Introduction

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. Thiazolidinediones, such as this compound, are synthetic ligands that activate PPARγ, leading to improved insulin sensitivity. This compound has been shown to be a more potent agonist compared to earlier-generation TZDs like Rosiglitazone and Pioglitazone. Understanding the specifics of its binding affinity and kinetics is crucial for rational drug design and the development of next-generation PPARγ modulators with improved therapeutic profiles.

This compound Binding Affinity for PPARγ

Functional Potency (EC50)

Cell-based reporter gene assays are commonly used to determine the functional potency of a compound. In these assays, cells are transfected with a PPARγ expression vector and a reporter gene under the control of a PPRE-containing promoter. The activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

Table 1: Functional Potency of this compound and other TZDs on human PPARγ

| Compound | EC50 (nM) | Relative Potency vs. Rosiglitazone |

|---|---|---|

| This compound | ~9.2 | 3.6-fold higher |

| Rosiglitazone | 33 | 1.0 |

| Pioglitazone | 490 | 0.07-fold |

Note: The EC50 value for this compound is estimated based on the reported 3.6-fold lower value compared to Rosiglitazone.

Structural Basis of High-Affinity Binding

The X-ray crystal structure of this compound in complex with the ligand-binding domain (LBD) of human PPARγ (PDB ID: 5U5L) provides critical insights into the molecular interactions that underpin its high potency[1].

-

Hydrogen Bonding Network: this compound's thiazolidinedione headgroup forms a canonical hydrogen bond network with key residues in the PPARγ LBD, including Ser289, His323, His449, and Tyr473. This interaction is crucial for the stabilization of the active conformation of the receptor.

-

Hydrophobic Interactions: The central phenyl ring and the benzimidazole (B57391) moiety of this compound engage in extensive hydrophobic interactions with residues lining the ligand-binding pocket.

-

Unique Interactions: Compared to Rosiglitazone, this compound makes more extensive contacts with helix 3 and the β-sheet of the LBD. It also forms a unique hydrogen bond network with residues of the co-activator binding surface (AF-2), which likely contributes to its enhanced potency[1].

This compound Binding Kinetics for PPARγ

Quantitative data on the association (k_on) and dissociation (k_off) rate constants for the binding of this compound to PPARγ are not currently available in published literature. These kinetic parameters are essential for understanding the duration of the drug-receptor interaction and, consequently, the pharmacodynamic profile of the compound.

-

Association Rate (k_on): This parameter describes how quickly this compound binds to PPARγ. A faster k_on can lead to a more rapid onset of action.

-

Dissociation Rate (k_off): This parameter reflects the stability of the this compound-PPARγ complex. A slower k_off results in a longer residence time of the drug on the receptor, which can lead to a prolonged therapeutic effect.

Future studies employing techniques like Surface Plasmon Resonance (SPR) or Kinetic Exclusion Assay (KinExA) are needed to determine these crucial kinetic constants.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following are generalized methodologies for key experiments used to characterize PPARγ ligand binding.

X-ray Crystallography

The determination of the crystal structure of the PPARγ LBD in complex with this compound involved the following general steps[1]:

-

Protein Expression and Purification: The human PPARγ LBD is typically expressed in E. coli and purified using a combination of affinity, ion-exchange, and size-exclusion chromatography.

-

Crystallization: The purified PPARγ LBD is mixed with a molar excess of this compound and subjected to crystallization screening using various precipitants, buffers, and additives.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to produce the final atomic model.

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate PPARγ-mediated gene transcription.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or CV-1) is cultured and co-transfected with:

-

An expression vector for the PPARγ LBD fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a reference compound.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The dose-response data are fitted to a sigmoidal curve to determine the EC50 value.

PPARγ Signaling Pathway

The binding of this compound to PPARγ initiates a cascade of events leading to the regulation of target gene expression.

Upon entering the cell, this compound binds to the LBD of PPARγ, inducing a conformational change that promotes the dissociation of co-repressors and the recruitment of co-activators. The activated PPARγ then heterodimerizes with RXR. This complex translocates to the nucleus and binds to PPREs on the DNA, initiating the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

Conclusion and Future Directions

This compound is a high-potency PPARγ agonist, a characteristic substantiated by functional assays and elucidated by its crystal structure in complex with the receptor. The detailed molecular interactions revealed by X-ray crystallography provide a solid foundation for understanding its enhanced activity compared to other TZDs. However, a complete picture of its binding profile requires the experimental determination of its binding affinity (Kd/Ki) and kinetic parameters (k_on/k_off). Future research employing biophysical techniques such as SPR, ITC, and TR-FRET will be invaluable in providing these missing quantitative data. A comprehensive understanding of both the thermodynamics and kinetics of this compound's interaction with PPARγ will be instrumental in guiding the development of the next generation of safer and more effective selective PPARγ modulators for the treatment of metabolic diseases.

References

Rivoglitazone's Isoform Selectivity for Peroxisome Proliferator-Activated Receptors (PPARs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform selectivity of Rivoglitazone, a potent thiazolidinedione (TZD) class of antidiabetic agents, for the three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ.

Introduction

This compound is a high-affinity agonist for PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism. Activation of PPARγ by agonists like this compound leads to improved insulin (B600854) sensitivity, making it an effective therapeutic strategy for type 2 diabetes mellitus. The selectivity of a PPAR agonist for its target isoform is a critical determinant of its therapeutic efficacy and side-effect profile. This guide summarizes the quantitative data on this compound's isoform selectivity, details the experimental protocols used to determine this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Isoform Selectivity of this compound

This compound demonstrates a high degree of selectivity for PPARγ over PPARα and PPARδ. In vitro studies have shown that this compound is a potent activator of human PPARγ, while having minimal effect on the other two isoforms[1][2][3]. A meta-analysis has highlighted that in-vitro studies indicate a 445-fold selectivity for PPARγ over PPARα or PPARδ isoforms[4].

The following table summarizes the half-maximal effective concentration (EC50) values of this compound for the human PPAR isoforms as determined by luciferase reporter assays. For comparison, data for the well-characterized PPARγ agonists, Rosiglitazone and Pioglitazone, are also included.

| Compound | PPARγ EC50 (nM) | PPARα Activity | PPARδ Activity | Reference |

| This compound | ~10 | Negligible | Negligible | [1][3] |

| Rosiglitazone | ~30 | Negligible | Negligible | [1][3] |

| Pioglitazone | ~400 | Negligible | Negligible | [1][3] |

Note: EC50 value for this compound is estimated from the dose-response curve presented in the cited literature. The original study describes it as more potent than Rosiglitazone and Pioglitazone[1][3].

Signaling Pathway

PPARs function as ligand-activated transcription factors. Upon binding to an agonist like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the regulation of genes involved in glucose and lipid metabolism.

Caption: PPAR Signaling Pathway Activation by this compound.

Experimental Protocols

The isoform selectivity of this compound is primarily determined using two key in vitro assays: the Luciferase Reporter Assay and the Radioligand Competitive Binding Assay.

Luciferase Reporter Assay

This assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).

Objective: To determine the functional potency (EC50) of this compound on PPARα, PPARγ, and PPARδ.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T or other suitable host cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells are seeded in 96-well plates and co-transfected with two plasmids:

-

An expression vector for the ligand-binding domain (LBD) of either human PPARα, PPARγ, or PPARδ fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with a medium containing various concentrations of this compound, a positive control (e.g., Rosiglitazone for PPARγ), or a vehicle control (DMSO).

-

-

Luciferase Activity Measurement:

-

Following a 24-hour incubation period with the compounds, cells are lysed.

-

Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

Luciferase activity is normalized to a control (e.g., Renilla luciferase activity from a co-transfected control plasmid).

-

Dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the compound concentration.

-

EC50 values are calculated from the dose-response curves using non-linear regression analysis.

-

Caption: Workflow for Luciferase Reporter Assay.

Radioligand Competitive Binding Assay

This assay directly measures the affinity of a compound for a specific PPAR isoform by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki or IC50) of this compound for PPARα, PPARγ, and PPARδ.

Methodology:

-

Preparation of Receptor Source:

-

The ligand-binding domain (LBD) of human PPARα, PPARγ, or PPARδ is expressed and purified.

-

-

Assay Setup:

-

The purified PPAR-LBD is incubated in a suitable buffer with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

-

Separation of Bound and Free Ligand:

-

After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or scintillation proximity assay (SPA).

-

-

Quantification of Radioactivity:

-

The amount of radioactivity associated with the receptor-bound fraction is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of specific binding of the radioligand is plotted against the logarithm of the concentration of this compound.

-

The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined from the resulting competition curve.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Competitive Binding Assay.

Conclusion

The available data conclusively demonstrate that this compound is a potent and highly selective agonist for PPARγ. Its minimal activity on PPARα and PPARδ suggests a favorable selectivity profile, which is a desirable characteristic for minimizing off-target effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of PPAR modulators in drug discovery and development.

References

- 1. Potent antidiabetic effects of this compound, a novel peroxisome proliferator-activated receptor-gamma agonist, in obese diabetic rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent Antidiabetic Effects of this compound, a Novel Peroxisome Proliferator–Activated Receptor-γ Agonist, in Obese Diabetic Rodent Models [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Safety of Novel Thiazolidinedione this compound in Type-2 Diabetes a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Rivoglitazone: A Deep Dive into its Modulation of Cellular Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rivoglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, this compound's primary therapeutic effect is the improvement of insulin (B600854) sensitivity.[1] This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by this compound, with a focus on its core mechanism of action and its influence on other key signaling cascades. While direct research on this compound's effects on all pathways is emerging, data from closely related TZDs like Rosiglitazone and Pioglitazone offer significant insights into its broader molecular impacts.

Core Mechanism of Action: PPARγ Activation

This compound's principal mechanism of action is its high-affinity binding to and activation of PPARγ.[1][2] PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This modulation of gene expression is the foundational event that leads to the diverse physiological effects of this compound.

Modulation of Key Signaling Pathways

Beyond its primary interaction with PPARγ, this compound and other TZDs are known to influence a network of interconnected signaling pathways.

Insulin Signaling Pathway

A primary consequence of PPARγ activation by this compound is the enhancement of the insulin signaling pathway, particularly in adipose tissue, skeletal muscle, and the liver.[3][4] TZDs have been shown to improve downstream insulin receptor signaling. Specifically, Rosiglitazone treatment increases insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and its subsequent association with the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[4][5] This leads to the activation of the PI3K/Akt signaling cascade, which is crucial for glucose uptake and utilization. Furthermore, TZDs like Pioglitazone have been demonstrated to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that promotes glucose uptake and fatty acid oxidation.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways, including ERK, p38, and JNK, are critical in regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. Evidence from studies on Rosiglitazone suggests a complex, context-dependent modulation of these pathways. For instance, Rosiglitazone has been shown to activate MAPK and PI3K signaling during adipocyte differentiation.[7] In contrast, another TZD, Troglitazone, has been observed to inhibit ERK while stimulating p38 MAPK, leading to apoptosis in certain cell types.[8] This suggests that the effect of this compound on the MAPK cascade may be cell-type and stimulus-specific.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Several studies on Rosiglitazone and Pioglitazone have demonstrated a potent anti-inflammatory effect through the inhibition of the NF-κB pathway.[9][10] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[9]

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, β-catenin is targeted for degradation. Wnt signaling inhibits this degradation, leading to the accumulation and nuclear translocation of β-catenin, where it co-activates TCF/LEF transcription factors to regulate gene expression. There is evidence suggesting that Rosiglitazone can activate the Wnt/β-catenin pathway, which may contribute to some of its therapeutic effects, for instance, in neurodegenerative models.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related compounds.

Table 1: In Vitro Potency of this compound on PPARγ Activation

| Compound | EC50 (Human PPARγ) | Relative Potency | Reference |

| This compound | Not explicitly stated, but 3.6-fold more potent than Rosiglitazone | Most Potent | [2] |

| Rosiglitazone | ~30 nM | - | [2] |

| Pioglitazone | ~490 nM | 16.4-fold less potent than this compound | [2] |

Table 2: In Vivo Efficacy of this compound in Diabetic Rodent Models[1]

| Parameter | This compound ED50 | Rosiglitazone ED50 | Pioglitazone ED50 | Animal Model |

| Glucose Lowering | 0.19 mg/kg | 28 mg/kg | 34 mg/kg | Zucker Diabetic Fatty (ZDF) Rats |

| Triglyceride Lowering | 0.20 mg/kg | 28 mg/kg | Not reported | Zucker Diabetic Fatty (ZDF) Rats |

Table 3: Clinical Efficacy of this compound in Type 2 Diabetes (Meta-Analysis Data)

| Parameter | Standard Dose (1 mg/d) vs. Placebo (Mean Difference) | High Dose (1.5-2 mg/d) vs. Placebo (Mean Difference) |

| HbA1c | -0.86% | -0.97% |

| Fasting Glucose | -36.96 mg/dL | -46.40 mg/dL |

| Adiponectin | +7.94 ng/mL | +13.82 ng/mL |

Table 4: Qualitative Effects of TZDs on Signaling Pathway Components (Primarily from Rosiglitazone/Pioglitazone Studies)

| Pathway | Key Protein/Event | Observed Effect of TZD | Reference |

| Insulin Signaling | IRS-1 Phosphorylation | Increased | [4][5] |

| Insulin Signaling | PI3K/Akt Activation | Increased | [4] |

| Insulin Signaling | AMPK Activation | Increased | [6] |

| MAPK Signaling | ERK Phosphorylation | Context-dependent (increase or decrease) | [7][8] |

| MAPK Signaling | p38 Phosphorylation | Increased | [8] |

| NF-κB Signaling | IκBα Degradation | Decreased | [9] |

| NF-κB Signaling | p65 Nuclear Translocation | Decreased | [9] |

| Wnt/β-catenin | β-catenin Accumulation | Increased | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on cellular signaling pathways.

PPARγ Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate PPARγ.

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 24-well plates.

-

Cells are co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPREs upstream of the luciferase gene. A β-galactosidase or Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with a serum-free medium containing various concentrations of this compound (or vehicle control).

-

Cells are incubated for an additional 24 hours.

-

-

Luciferase Assay:

-

Cells are lysed using a passive lysis buffer.

-

Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

β-galactosidase or Renilla luciferase activity is measured for normalization.

-

Data are expressed as fold activation relative to the vehicle control.

-

Western Blot Analysis for Phosphorylated Signaling Proteins

This technique is used to detect changes in the phosphorylation state of key signaling proteins.

-

Cell Culture and Treatment:

-

Cells (e.g., adipocytes, muscle cells, or endothelial cells) are cultured to 70-80% confluency.

-

Cells are serum-starved for a defined period (e.g., 4-16 hours) before treatment.

-

Cells are treated with various concentrations of this compound for different time points. In some experiments, cells are co-treated with a relevant stimulus (e.g., insulin, TNF-α).

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are mixed with Laemmli buffer, boiled, and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt, anti-phospho-p65) overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed with an antibody against the total form of the protein for normalization.

-

NF-κB Nuclear Translocation Assay

This assay assesses the movement of NF-κB from the cytoplasm to the nucleus, a key step in its activation.

-

Cell Culture and Treatment:

-

Cells are grown on glass coverslips in a multi-well plate.

-

Cells are pre-treated with this compound for a specified time.

-

NF-κB activation is induced by adding a pro-inflammatory stimulus (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes).

-

-

Immunofluorescence Staining:

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Non-specific binding is blocked with a blocking solution (e.g., BSA in PBS).

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

-

Microscopy and Analysis:

-

Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

The localization of the p65 signal (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software.

-

Conclusion

This compound is a highly potent PPARγ agonist with significant therapeutic effects on glucose and lipid metabolism. Its primary mechanism of action through the modulation of PPARγ-responsive genes is well-established. Furthermore, based on evidence from the broader TZD class, this compound likely exerts its effects through a complex interplay with other critical cellular signaling pathways, including the insulin, MAPK, NF-κB, and Wnt/β-catenin pathways. This integrated signaling network contributes to its overall pharmacological profile, encompassing insulin sensitization, anti-inflammatory properties, and potential effects on cell differentiation and proliferation. Further research is warranted to delineate the precise, direct effects of this compound on these secondary pathways to fully elucidate its molecular mechanisms and therapeutic potential.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK and p38 MAPK inhibition controls NF-E2 degradation and profibrotic signaling in renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes | The EMBO Journal [link.springer.com]

- 6. Pioglitazone inhibits the proliferation and metastasis of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Pioglitazone Synthetic Analogue Ameliorates Streptozotocin-Induced Diabetes Mellitus through Modulation of ACE 2/Angiotensin 1–7 via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Rivoglitazone's Impact on Target Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone, a potent and selective thiazolidinedione (TZD) class of peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, holds significant promise in the therapeutic landscape of type 2 diabetes. Its primary mechanism of action involves the modulation of gene expression, leading to improved insulin (B600854) sensitivity and regulation of glucose and lipid metabolism. This technical guide provides an in-depth analysis of this compound's effects on target gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound is a third-generation thiazolidinedione that exhibits high affinity and selectivity for PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation by an agonist like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This modulation of gene expression is central to the therapeutic effects of this compound, which include enhanced insulin signaling, increased glucose uptake, and improved lipid homeostasis.

This compound's Effect on Target Gene Expression

While comprehensive quantitative gene expression data for this compound is still emerging, studies on this compound and other potent PPARγ agonists have elucidated a clear pattern of transcriptional regulation. The following tables summarize the known effects of this compound and the broader class of thiazolidinediones on key target genes.

Table 1: Quantitative Effects of this compound on Target Gene Expression

| Target Gene | Cell/Tissue Type | Fold Change/Effect | Reference |

| S100A8 mRNA | Adipose Tissue (ob/ob mice) | Complete reversal of obesity-induced increase | [1] |

| Adiponectin (Plasma) | ob/ob mice | Remarkable elevation | [1] |

Note: Specific fold-change values for gene expression were not provided in the cited study.

Table 2: Quantitative Effects of Other Thiazolidinediones (TZDs) on Target Gene Expression

This table provides context for the expected effects of potent PPARγ agonists like this compound, based on data from other drugs in the same class.

| Target Gene | TZD | Cell/Tissue Type | Fold Change in mRNA/Protein | Reference |

| GLUT4 Protein | Troglitazone | Adipose Tissue (OLETF rats) | 1.5-fold increase | [2] |

| GLUT4 mRNA | Troglitazone | Adipose Tissue (OLETF rats) | 1.4-fold increase | [2] |

| PEPCK-C mRNA | Pioglitazone (B448) | Subcutaneous Fat (Type 2 Diabetic Patients) | Significant increase (P < 0.01) | [3] |

| GPDH mRNA | Pioglitazone | Subcutaneous Fat (Type 2 Diabetic Patients) | Significant increase (P < 0.01) | [3] |

| LPL mRNA | Pioglitazone | Subcutaneous Fat (Type 2 Diabetic Patients) | Significant increase (P < 0.01) | [3] |

| ACS mRNA | Pioglitazone | Subcutaneous Fat (Type 2 Diabetic Patients) | Significant increase (P < 0.01) | [3] |

Signaling Pathway of this compound Action

This compound exerts its effects by activating the PPARγ signaling pathway. The diagram below illustrates the key steps in this process, from receptor binding to the transcriptional regulation of target genes involved in metabolic control.

Caption: PPARγ Signaling Pathway Activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on target gene expression.

3T3-L1 Preadipocyte Differentiation Assay

This assay is fundamental for studying the adipogenic effects of PPARγ agonists.

Objective: To induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and assess the effect of this compound on this process.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum (Growth Medium)

-

DMEM with 10% fetal bovine serum (FBS)

-

Insulin (10 µg/mL)

-

Dexamethasone (1 µM)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 mM)

-

This compound (various concentrations)

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

Procedure:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in 24-well plates at a density of 2 x 10^4 cells/well in Growth Medium and grow to confluence (Day -2).

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with DMEM containing 10% FBS, 10 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX. Add this compound at desired concentrations to the treatment wells.

-

Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound.

-

Maintenance (Day 4 onwards): Every two days, replace the medium with DMEM containing 10% FBS and fresh this compound.

-

Assessment of Differentiation (Day 8-10):

-

Wash cells with PBS.

-

Fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

-

Wash with water and acquire images.

-

For quantification, elute the stain with isopropanol and measure absorbance at 510 nm.

-

Caption: 3T3-L1 Adipocyte Differentiation Workflow.

Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the PPARγ receptor.

Objective: To measure the dose-dependent activation of PPARγ by this compound.

Materials:

-

HEK293T or other suitable host cells

-

PPARγ expression plasmid

-

PPRE-driven luciferase reporter plasmid (e.g., pGL4.29[luc2P/PPRE/Hygro])

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

This compound (various concentrations)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluence on the day of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.

Caption: Luciferase Reporter Assay Workflow.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the mRNA expression levels of specific target genes.

Objective: To determine the fold change in the expression of PPARγ target genes (e.g., Adiponectin, GLUT4, S100A8) in response to this compound treatment.

Materials:

-

Differentiated 3T3-L1 adipocytes or other relevant cell/tissue samples treated with this compound.

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target and housekeeping genes (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from control and this compound-treated cells/tissues.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.

-

Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene and comparing the treated samples to the untreated controls.

Conclusion

This compound, as a potent PPARγ agonist, exerts its therapeutic effects primarily through the transcriptional regulation of a network of genes integral to glucose and lipid metabolism. While specific quantitative data on its impact on a broad range of human genes is still being fully elucidated, the available evidence, complemented by data from other thiazolidinediones, strongly supports its role in upregulating genes that promote insulin sensitivity and adipogenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other PPARγ modulators on target gene expression, paving the way for a deeper understanding of their therapeutic potential and the development of next-generation metabolic drugs.

References

- 1. Dynamic changes of adiponectin and S100A8 levels by the selective peroxisome proliferator-activated receptor-gamma agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Troglitazone improves GLUT4 expression in adipose tissue in an animal model of obese type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of pioglitazone on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Rivoglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone is a potent and selective member of the thiazolidinedione (TZD) class of insulin (B600854) sensitizers, investigated for the treatment of type 2 diabetes mellitus. As a high-affinity agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), this compound modulates the transcription of numerous genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies. It includes detailed information on its mechanism of action, pharmacodynamic effects in relevant animal models, pharmacokinetic profile in preclinical species, and metabolic pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated source of preclinical data on this compound.

Introduction

This compound is a third-generation thiazolidinedione that was developed to enhance insulin sensitivity and improve glycemic control in patients with type 2 diabetes. Like other members of its class, its primary mechanism of action is through the activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in other tissues such as skeletal muscle and liver. Activation of PPARγ leads to a cascade of downstream effects that ultimately result in improved insulin signaling and glucose uptake. This guide delves into the preclinical data that have characterized the pharmacological profile of this compound.

Mechanism of Action: Potent and Selective PPARγ Agonism

This compound is a potent and highly selective agonist of PPARγ. In vitro studies have demonstrated its high affinity for the PPARγ receptor. While specific binding affinity values (Ki or IC50) are not consistently reported in publicly available literature, one meta-analysis indicates that this compound exhibits a 445-fold selectivity for PPARγ over PPARα and PPARδ isoforms.[1] Its activity at PPARα and PPARδ is described as minimal.[2]

The activation of PPARγ by this compound initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The binding of this compound to PPARγ and subsequent gene regulation can be visualized as follows:

Figure 1: this compound Signaling Pathway.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily evaluated in rodent models of obesity and type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats and db/db mice.

In Vivo Efficacy

In these models, this compound has demonstrated potent glucose-lowering and triglyceride-lowering effects.[2] A 14-day administration in ZDF rats resulted in a dose-dependent decrease in plasma glucose and triglyceride levels.[2] The glucose-lowering effect of this compound was found to be significantly more potent than that of pioglitazone (B448) and rosiglitazone.[2]

| Parameter | This compound | Pioglitazone | Rosiglitazone | Animal Model | Reference |

| Glucose Lowering ED50 | 0.19 mg/kg | 34 mg/kg | 28 mg/kg | ZDF rats | [2] |

| Triglyceride Lowering | Significant reduction | - | - | ZDF rats | [2] |

Table 1: Comparative in vivo efficacy of this compound and other thiazolidinediones in ZDF rats.

Effects on Gene Expression

Gene expression analyses in the liver and heart of ZDF rats treated with this compound suggest that it may reduce hepatic glucose production and modulate cardiac glucose and fatty acid metabolism.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rats and monkeys.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound exhibits low total body clearance and a small volume of distribution in both rats and monkeys.[3] It has high oral bioavailability in both species.[3] Metabolism is the primary route of clearance, with minimal excretion of the parent drug in urine and bile.[3] Radioactivity from labeled this compound is mainly excreted in the feces in rats, while in monkeys, it is excreted in both urine and feces in similar proportions.[3]

| Parameter | Rats | Monkeys | Reference |

| Total Body Clearance | 0.329-0.333 L/h/kg | 0.310-0.371 L/h/kg | [3] |

| Volume of Distribution | 0.125-0.131 L/kg | 0.138-0.166 L/kg | [3] |

| Plasma Half-life | 4.55-4.84 h | 6.21-6.79 h | [3] |

| Oral Bioavailability | >95% | >76.1% | [3] |

Table 2: Pharmacokinetic parameters of this compound in rats and monkeys.

Metabolism

Five primary metabolic pathways have been identified for this compound: O-demethylation, thiazolidinedione (TZD) ring opening, N-glucuronidation, N-demethylation, and TZD ring hydroxylation.[3] O-demethylation is the major metabolic pathway in both rats and monkeys.[3] N-demethylation and TZD ring hydroxylation are observed only in monkeys.[3] In plasma, the parent compound is the main component, with O-demethyl-O-sulfate being a major metabolite in rats.[3]

Figure 2: Metabolic Pathways of this compound.

Stereoselectivity

This compound is a racemic mixture. Studies in rats and monkeys have revealed stereoselectivity in its pharmacokinetics, particularly in chiral inversion and metabolic clearance in rats.[4]